molecular formula C15H14F2N6O B2467747 N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine CAS No. 1251687-22-5

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine

Cat. No.: B2467747
CAS No.: 1251687-22-5
M. Wt: 332.315
InChI Key: ZZVQOYKIKWBOJQ-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a morpholino group and a difluorophenyl group. Purines are found in many biological molecules, including DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring, the morpholino group, and the difluorophenyl group. These groups would be arranged in a specific way to form the overall structure of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, compounds with a similar structure have been shown to undergo reactions like the Dimroth rearrangement . The specific reactions that “this compound” would undergo would depend on the conditions and the other compounds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds like “3,4-Difluorophenyl Isocyanate” are liquids at room temperature and have a specific gravity of 1.34 .

Scientific Research Applications

Synthesis and Characterization

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine is a compound that has been explored for its potential in various scientific research areas. Notably, its synthesis involves complex reactions that yield compounds with specific characteristics. For instance, the synthesis and spectroscopic characterization of complexes involving morpholine, a component of the target compound, have been detailed, highlighting the intricate processes and interactions within these compounds. These studies have provided insights into the molecular structures and bonding, utilizing techniques such as X-ray diffraction, NMR, and IR spectroscopy (Amirnasr et al., 2001).

Drug Discovery and Development

In drug discovery, the compound's relevance is underscored by its potential as a scaffold for the development of new therapeutic agents. Research demonstrates its utility in generating a variety of polyfunctional systems through sequential nucleophilic substitution processes. This versatility makes it a valuable starting point for the synthesis of molecules with potential pharmacological activities (Pattison et al., 2009).

Chemical Transformations

Chemical transformations using this compound have been explored, demonstrating its utility in various synthetic processes. For instance, the compound has been utilized in the efficient conversion of amino alcohols into morpholines, showcasing its role in facilitating novel synthetic routes. This research contributes to the expansion of methodologies available for constructing complex molecular architectures (Fritz et al., 2011).

Fluorination and Nucleophilic Substitution

The compound's fluorine atoms offer unique reactivity, enabling selective fluorination and nucleophilic substitution reactions. Studies have shown that the presence of fluorine can significantly influence the outcome of such reactions, leading to the creation of fluorinated derivatives with potential applicability in medicinal chemistry and materials science (Koroniak et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of complex organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVQOYKIKWBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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